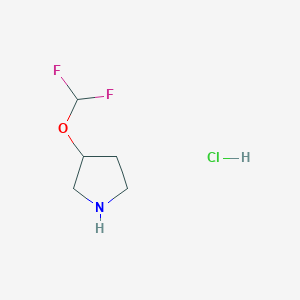
3-(Difluoromethoxy)pyrrolidine hydrochloride
説明
3-(Difluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NO . It is also known by its IUPAC name: 3-(difluoromethoxy)pyrrolidine hydrochloride . The compound appears as a yellow to brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring with a difluoromethoxy group attached. The chlorine atom is part of the hydrochloride salt. The compound’s stereochemistry is defined by a single stereocenter .
科学的研究の応用
Catalytic Enantioselective Synthesis : Research by Momiyama et al. (2004) explored the use of pyrrolidine enamine in the synthesis of alpha-aminooxy carbonyl compounds. They developed a significant catalyst structural feature and achieved complete enantioselectivity for aldehydes and ketones (Momiyama et al., 2004).
Structural Analysis in Medicinal Chemistry : The work of Ravikumar and Sridhar (2006) on Buflomedil hydrochloride, which involves a pyrrolidine ring, provided insights into the hydrogen bonding and crystal packing of this compound. This has implications for understanding the structural properties of similar compounds (Ravikumar & Sridhar, 2006).
Synthesis of Functionalized Pyrrolines and Pyrrolidines : Research by Morita and Krause (2004) demonstrated the gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines, a key process for synthesizing various functionalized pyrrolines and pyrrolidines (Morita & Krause, 2004).
Development of Chemical Reagents : Alexandrova (2014) discussed the preparation of tris(1‐pyrrolidinyl)phosphine, a compound that finds utility in organic synthesis and has challenges in separation from pyrrolidine hydrochloride (Alexandrova, 2014).
Pyrrolidines in Medicine and Industry : Żmigrodzka et al. (2022) highlighted the significance of pyrrolidines in medicine and industry, noting their use as dyes or agrochemical substances. Their study on pyrrolidines synthesis further underscores the versatility of these compounds (Żmigrodzka et al., 2022).
Synthesis of Polymethine Dyes : Research by Gerasov et al. (2008) involved the synthesis of a boron difluoride complex of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin and its conversion into polymethine dyes, indicating applications in dye production (Gerasov et al., 2008).
Preparation of Bioactive Compounds : Alves (2007) reported on the syntheses of reactive 3-pyrrolin-2-ones, highlighting their utility as starting materials in organic synthesis and their potential for creating bioactive natural products (Alves, 2007).
Hydrogenation and Synthesis of Pyrrolizidines : Despinoy and McNab (2009) discussed the hydrogenation of pyrrolizin-3-ones to their hexahydro derivatives, providing routes to the synthesis of important pyrrolizidines (Despinoy & McNab, 2009).
Acylation of Pyrrolidine-2,4-diones : Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, a crucial step in synthesizing various chemical compounds (Jones et al., 1990).
Synthesis of Antiinflammatory Agents : Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones with potential as antiinflammatory and analgesic agents, demonstrating the pharmaceutical applications of these compounds (Ikuta et al., 1987).
Development of New Medicinal Molecules : Rubtsova et al. (2020) discussed the synthesis of pyrrolidin-2-ones derivatives, emphasizing their importance in creating new medicinal molecules (Rubtsova et al., 2020).
Efficient Synthesis Methods : Smaliy et al. (2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, highlighting advancements in synthesis techniques (Smaliy et al., 2011).
特性
IUPAC Name |
3-(difluoromethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHRYAAJXXHSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)pyrrolidine hydrochloride | |
CAS RN |
1638772-00-5 | |
| Record name | Pyrrolidine, 3-(difluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638772-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



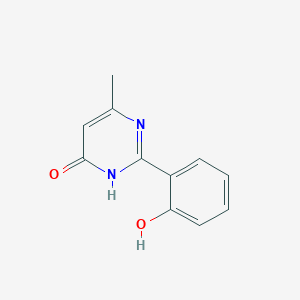
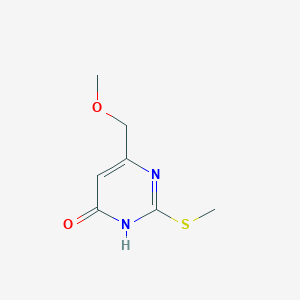
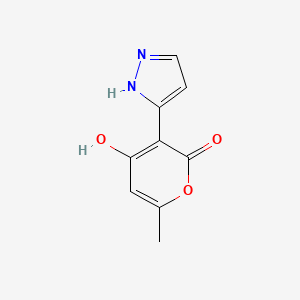
![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)
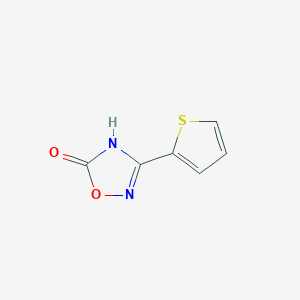
![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
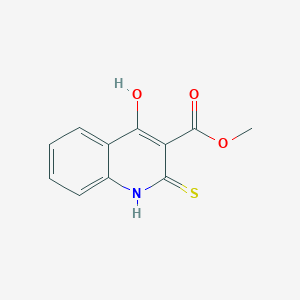
![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)
![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)

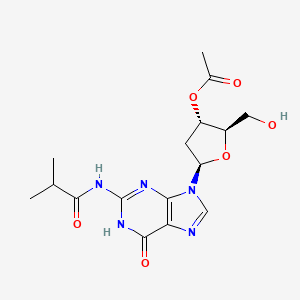
![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)